5-Aminotetrahydro-2H-pyran-3-ol
Overview
Description
5-Aminotetrahydro-2H-pyran-3-ol is an organic compound with the molecular formula C5H11NO2. It is a derivative of tetrahydropyran, featuring an amino group at the 5-position and a hydroxyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminotetrahydro-2H-pyran-3-ol typically involves the reduction of 5-nitrotetrahydro-2H-pyran-3-ol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 5-nitrotetrahydro-2H-pyran-3-ol. This process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-Aminotetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be further reduced to form tetrahydropyran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Tetrahydropyran derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-Aminotetrahydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Aminotetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
5-Aminotetrahydro-2H-pyran-3-ol hydrochloride: A salt form with similar properties but enhanced solubility.
4-Aminotetrahydropyran: A structural isomer with the amino group at the 4-position.
5-Amino-2H-pyran-3-ol: A compound with a similar structure but lacking the tetrahydro modification.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino and hydroxyl group in a tetrahydropyran ring makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-aminooxan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCVKSIEMVHVOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280491 | |
Record name | 2-Amino-1,5-anhydro-2,3-dideoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001280491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403864-10-7 | |
Record name | 2-Amino-1,5-anhydro-2,3-dideoxypentitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403864-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1,5-anhydro-2,3-dideoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001280491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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